2-Bromo-5-chloromandelic acid

Description

Note: The provided evidence primarily discusses 2-Bromo-5-chlorobenzoic acid (CAS: 21739-93-5) and related benzoic acid derivatives. This article will focus on 2-Bromo-5-chlorobenzoic acid and its analogs for accuracy.

2-Bromo-5-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The compound features a bromine atom at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the carboxylic acid group (-COOH). This substitution pattern influences its reactivity, solubility, and applications .

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

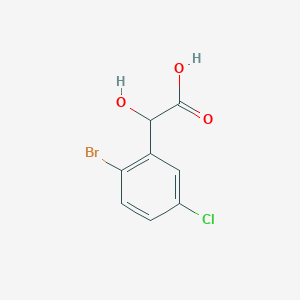

IUPAC Name |

2-(2-bromo-5-chlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrClO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

BZENWOZBJWSTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method starts with mandelic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomandelic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloromandelic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Bromo-5-chloromandelic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloromandelic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-5-chlorobenzoic acid with analogs based on substituent positions, functional groups, and properties:

Notes:

- * lists the formula as C₇H₃BrClO₂ , which contradicts the standard benzoic acid framework (C₇H₄BrClO₂). This may reflect a typographical error .

- Substituent positions significantly alter reactivity. For example, 2-Bromo-5-chlorobenzoic acid undergoes nucleophilic substitution at C2 (Br) more readily than at C5 (Cl) due to steric and electronic effects .

- Amino-substituted analogs (e.g., 2-Amino-5-bromo-3-chlorobenzoic acid) exhibit enhanced solubility in polar solvents due to the -NH₂ group, making them suitable for aqueous-phase reactions .

Key Research Findings and Functional Differences

Acidity and Solubility

- 2-Bromo-5-chlorobenzoic acid has a pKa of ~2.8, typical for halogenated benzoic acids. In contrast, amino-substituted analogs (e.g., 2-Amino-5-bromo-3-chlorobenzoic acid) show higher pKa values (~4.5) due to the electron-donating -NH₂ group .

- Solubility in water: 2-Bromo-5-chlorobenzoic acid: 0.12 g/L (25°C) . 5-Bromo-2-chlorobenzoic acid: 0.09 g/L (25°C) . Amino derivatives: >1.5 g/L (25°C) .

Thermal Stability

Biological Activity

2-Bromo-5-chloromandelic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound is a halogenated derivative of mandelic acid, characterized by the presence of bromine and chlorine substituents. Its molecular formula is , and it has been synthesized for use in various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, showing a notable reduction in bacterial growth at concentrations as low as 0.1% .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| E. faecalis | 0.1% | 85% |

| E. coli | 0.1% | 78% |

| S. aureus | 0.05% | 90% |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by promoting DNA damage through the release of reactive oxygen species (ROS) in acidic environments .

Case Study: In Vitro Analysis

A notable study used methenamine mandelate (related to mandelic acid) to explore its effects on cancer cells. The results indicated that the compound could effectively inhibit cell growth and induce cell cycle arrest in MCF-7 breast cancer cells . This suggests that derivatives like this compound may have similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Action : The presence of halogens enhances the compound's ability to disrupt bacterial cell membranes.

- Antitumor Activity : The compound's ability to generate ROS leads to oxidative stress in cancer cells, triggering apoptotic pathways.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound is still emerging. Preliminary studies suggest that compounds with similar structures can be effectively absorbed through the gastrointestinal tract and exhibit significant bioactivity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.